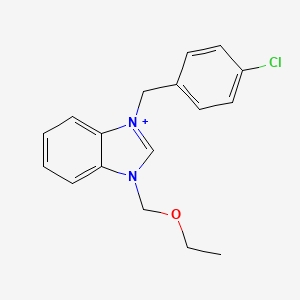
3-(4-chlorobenzyl)-1-(ethoxymethyl)-3H-benzimidazol-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-chlorobenzyl)-1-(ethoxymethyl)-3H-benzimidazol-1-ium is a synthetic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core with a 4-chlorobenzyl and an ethoxymethyl substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobenzyl)-1-(ethoxymethyl)-3H-benzimidazol-1-ium typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Substitution Reactions: The 4-chlorobenzyl group can be introduced via a nucleophilic substitution reaction using 4-chlorobenzyl chloride and a suitable base.
Ethoxymethylation: The ethoxymethyl group can be introduced by reacting the benzimidazole derivative with ethoxymethyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorobenzyl)-1-(ethoxymethyl)-3H-benzimidazol-1-ium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halides, bases, and acids can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions will depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced benzimidazole derivatives.
Scientific Research Applications
3-(4-chlorobenzyl)-1-(ethoxymethyl)-3H-benzimidazol-1-ium has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-chlorobenzyl)-1-(ethoxymethyl)-3H-benzimidazol-1-ium involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways will depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorobenzyl)-1-methylbenzimidazol-1-ium
- 3-(4-chlorobenzyl)-1-ethylbenzimidazol-1-ium
- 3-(4-chlorobenzyl)-1-propylbenzimidazol-1-ium
Uniqueness
3-(4-chlorobenzyl)-1-(ethoxymethyl)-3H-benzimidazol-1-ium is unique due to the presence of both the 4-chlorobenzyl and ethoxymethyl groups. These substituents may confer distinct chemical and biological properties compared to similar compounds, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H18ClN2O+ |
|---|---|
Molecular Weight |
301.8 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-(ethoxymethyl)benzimidazol-1-ium |
InChI |
InChI=1S/C17H18ClN2O/c1-2-21-13-20-12-19(16-5-3-4-6-17(16)20)11-14-7-9-15(18)10-8-14/h3-10,12H,2,11,13H2,1H3/q+1 |
InChI Key |
WVWHLLWXJQROKT-UHFFFAOYSA-N |
Canonical SMILES |
CCOCN1C=[N+](C2=CC=CC=C21)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















